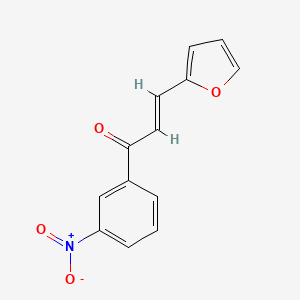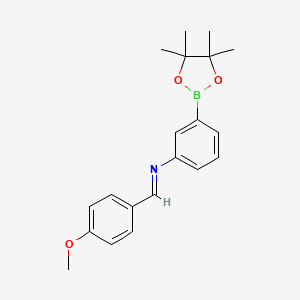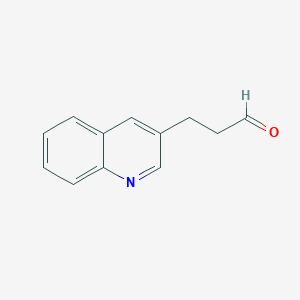
3-(Quinolin-3-yl)propanal
Vue d'ensemble
Description
3-(Quinolin-3-yl)propanal is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Antimicrobial and Antifungal Activities
3-(Quinolin-3-yl)propanal derivatives have shown promising results in antimicrobial activities. For example, a study by Ashok et al. (2014) found that certain derivatives displayed good antimicrobial activity against bacterial and fungal strains, including Staphylococcus aureus and Escherichia coli, as well as Aspergillus niger and Candida metapsilosis. The compounds were synthesized using Claisen-Schmidt condensation under ultrasound and microwave irradiation, indicating their potential in developing antimicrobial agents (Ashok, Ganesh, Lakshmi, & Ravi, 2014).
2. Anticancer Potential
Several studies have explored the anticancer potential of this compound derivatives. For instance, Kamath et al. (2016) synthesized indole–quinoline–oxadiazoles with significant cytotoxic potential against breast adenocarcinoma cells, showcasing their use in cancer drug development (Kamath, Sunil, & Ajees, 2016). Another research by Tseng et al. (2013) identified certain 3-phenylquinolinylchalcone derivatives as potential lead compounds for non-small cell lung and breast cancers, indicating their role in antiproliferative activities (Tseng, Chen, Hsu, Chen, Cheng, Tso, Lu, & Tzeng, 2013).
3. HIV-1 Integrase Inhibition
In the context of HIV-1 treatment, 2-(Quinolin-3-yl) acetic acid derivatives, closely related to this compound, have been identified as allosteric integrase inhibitors. A study by Kessl et al. (2012) demonstrated that these compounds block multiple steps of HIV-1 integration, suggesting their potential as antiretroviral compounds (Kessl, Jena, Koh, Taskent-Sezgin, Slaughter, Feng, de Silva, Wu, Le Grice, Engelman, Fuchs, & Kvaratskhelia, 2012).
4. Corrosion Inhibition
The derivatives of this compound have also been explored for their applications in corrosion inhibition. For example, Saliyan and Adhikari (2008) studied a derivative as an effective corrosion inhibitor for mild steel in HCl solution, revealing its potential in industrial applications (Saliyan & Adhikari, 2008).
5. Psycho- and Neurotropic Properties
The psycho- and neurotropic properties of this compound derivatives have been the subject of research, indicating potential in treating psychological and neurological disorders. Podolsky, Shtrygol’, and Zubkov (2017) found that certain derivatives exhibited sedative, anti-anxiety, anti-amnesic, and antihypoxic effects, suggesting their application in psychoactive drug development (Podolsky, Shtrygol’, & Zubkov, 2017).
Propriétés
IUPAC Name |
3-quinolin-3-ylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-9H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFJXZHEKHZBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625545 | |
| Record name | 3-(Quinolin-3-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439107-12-7 | |
| Record name | 3-(Quinolin-3-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


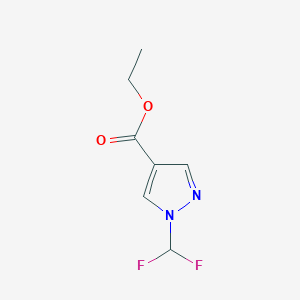


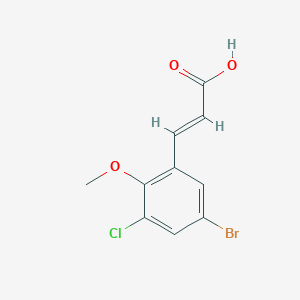
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3021039.png)
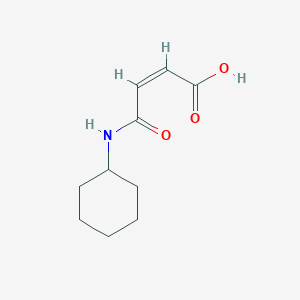
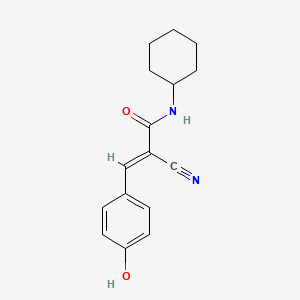
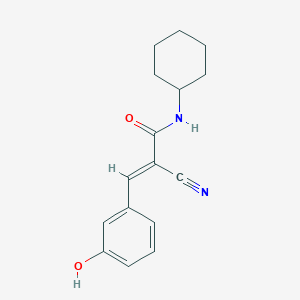
![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B3021043.png)
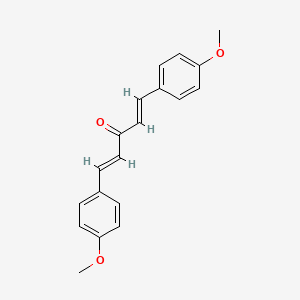

![3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B3021048.png)
